molecular formula C26H25N5O2S B12048766 N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B12048766
M. Wt: 471.6 g/mol
InChI Key: FBFLFBYVQRGHDK-WPWMEQJKSA-N
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Description

N’-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with a molecular formula of C27H27N5O3S This compound is notable for its unique structure, which includes a triazole ring, a sulfanyl group, and an ethoxyphenyl moiety

Preparation Methods

The synthesis of N’-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. The process begins with the preparation of the hydrazide precursor, followed by the formation of the triazole ring through cyclization reactions. The final step involves the condensation of the ethoxyphenyl aldehyde with the hydrazide to form the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to increase yield and purity.

Chemical Reactions Analysis

N’-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or alkoxides.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or hydrazones.

Scientific Research Applications

N’-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features and biological activities.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group play a crucial role in its binding to enzymes or receptors, leading to the modulation of biological processes. The compound may inhibit or activate certain pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

N’-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with other similar compounds such as:

  • N’-[(E)-(2-methoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-[(E)-(2-chlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-[(E)-(2-fluorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

These compounds share similar structural features but differ in their substituents on the phenyl ring, which can lead to variations in their chemical reactivity and biological activities

Properties

Molecular Formula

C26H25N5O2S

Molecular Weight

471.6 g/mol

IUPAC Name

N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H25N5O2S/c1-3-33-23-12-8-7-11-21(23)17-27-28-24(32)18-34-26-30-29-25(20-9-5-4-6-10-20)31(26)22-15-13-19(2)14-16-22/h4-17H,3,18H2,1-2H3,(H,28,32)/b27-17+

InChI Key

FBFLFBYVQRGHDK-WPWMEQJKSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=CC=C4

Origin of Product

United States

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